molecular formula C9H12F2 B6185089 3-ethynyl-1,1-difluorocycloheptane CAS No. 2694744-49-3

3-ethynyl-1,1-difluorocycloheptane

Cat. No.: B6185089
CAS No.: 2694744-49-3
M. Wt: 158.2
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Description

3-Ethynyl-1,1-difluorocycloheptane is a fluorinated cycloalkane derivative featuring a seven-membered carbon ring with two fluorine atoms at the 1-position and an ethynyl (-C≡CH) group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, influenced by the electron-withdrawing fluorine atoms and the rigid ethynyl moiety.

Properties

CAS No.

2694744-49-3

Molecular Formula

C9H12F2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-1,1-difluorocycloheptane typically involves the introduction of the ethynyl group and fluorine atoms onto the cycloheptane ring. One common method is the use of difluorocarbene intermediates, which can be generated from reagents like trifluoromethyl diazomethane. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and scalability, employing robust catalysts and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-ethynyl-1,1-difluorocycloheptane can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cycloheptane derivatives.

    Substitution: Formation of various substituted cycloheptane compounds.

Scientific Research Applications

3-ethynyl-1,1-difluorocycloheptane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-ethynyl-1,1-difluorocycloheptane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the fluorine atoms can form hydrogen bonds or dipole-dipole interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Ethynyl-1,1-difluorocyclobutane

  • Molecular Formula : Likely $ C6H5F2 $ (inferred from cyclobutane backbone + substituents; evidence lists conflicting data under $ C7H8N2 $) .
  • CAS Number : EN300-1780928 .
  • Key Differences :
    • Ring Size : Cyclobutane (4-membered ring) vs. cycloheptane (7-membered ring). Smaller rings exhibit higher angle strain, reducing thermal stability and altering reactivity.
    • Fluorine Substitution : Both compounds share 1,1-difluoro substitution, but the larger cycloheptane ring may reduce steric hindrance around the ethynyl group.
    • Applications : Cyclobutane derivatives are often used in strained-alkene reactions, whereas cycloheptane systems may favor conformational flexibility in drug design.

5-Ethynyl-1,3-dimethyl-1H-pyrazole

  • Molecular Formula : $ C7H9N_2 $ (heterocyclic structure) .
  • CAS Number : EN300-1929097 .
  • Key Differences :
    • Heteroatoms : Pyrazole contains two nitrogen atoms, enabling hydrogen bonding and aromatic π-π interactions, unlike the purely aliphatic cycloheptane.
    • Electronic Effects : The ethynyl group in pyrazole may participate in conjugation with the aromatic ring, whereas in cycloheptane, it acts as a steric/electronic modifier.
    • Applications : Pyrazole derivatives are common in agrochemicals and kinase inhibitors, while fluorinated cycloheptanes may serve as bioisosteres in drug candidates.

3-Ethyl-1,1,1-trifluoroheptane-2,4-dione

  • Molecular Formula : $ C9H{13}F3O2 $ (linear diketone) .
  • CAS Number : 438-25-5 .
  • Key Differences :
    • Functional Groups : The diketone moiety enables chelation with metals, unlike the inert cycloheptane backbone.
    • Fluorination Pattern : 1,1,1-Trifluoro substitution enhances electrophilicity at the carbonyl groups, while 1,1-difluoro substitution in cycloheptane primarily affects ring electronics.
    • Applications : Diketones are used in coordination chemistry and polymer synthesis, whereas fluorinated cycloheptanes may optimize lipophilicity in pharmaceuticals.

Research Findings and Implications

  • Fluorine Effects : 1,1-Difluoro substitution increases electronegativity but may reduce metabolic degradation compared to trifluoro groups in linear chains .
  • Ethynyl Group Reactivity : The ethynyl moiety in cycloheptane could enable click chemistry applications, similar to pyrazole derivatives, but with distinct steric environments .

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